molecular formula C14H14N2O4S B4848045 {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid

{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No. B4848045
M. Wt: 306.34 g/mol
InChI Key: ACSJSBVYFKVAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid, also known as MPTA-OEA, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as thiazoles, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid is not fully understood, but it has been proposed that the compound exerts its effects through several pathways. In cancer research, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune responses. In neurodegenerative disease research, this compound has been found to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In neurodegenerative disease research, this compound has been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety measures must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of {2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other anticancer drugs. In inflammation research, further studies are needed to investigate the effects of this compound on other inflammatory pathways. In neurodegenerative disease research, further studies are needed to investigate the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis method of this compound has been optimized, and its mechanism of action involves several pathways. This compound exhibits several biochemical and physiological effects, and has advantages and limitations for lab experiments. Further studies are needed to investigate the potential of this compound as a therapeutic agent in various disease states.

Scientific Research Applications

{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-9-13(10-5-3-2-4-6-10)16-14(21-9)15-11(17)7-20-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJSBVYFKVAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid

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